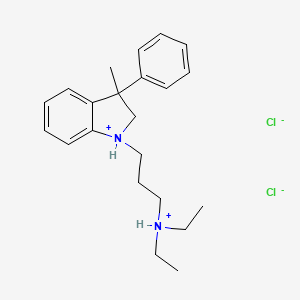
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride stands out due to its unique structural features and potential applications. Similar compounds include:
- 1H-Indole, 2,3-dihydro-
- 2,3-Dihydro-1H-indol-5-ylmethylamine
- 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Diethyl-3-Methyl-3-Phenyl- These compounds share some structural similarities but differ in their specific properties and applications .
Properties
CAS No. |
37126-63-9 |
|---|---|
Molecular Formula |
C22H32Cl2N2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
diethyl-[3-(3-methyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride |
InChI |
InChI=1S/C22H30N2.2ClH/c1-4-23(5-2)16-11-17-24-18-22(3,19-12-7-6-8-13-19)20-14-9-10-15-21(20)24;;/h6-10,12-15H,4-5,11,16-18H2,1-3H3;2*1H |
InChI Key |
HNRGNYGYOXOSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC[NH+]1CC(C2=CC=CC=C21)(C)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



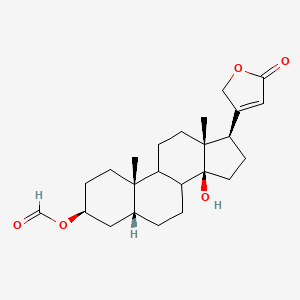

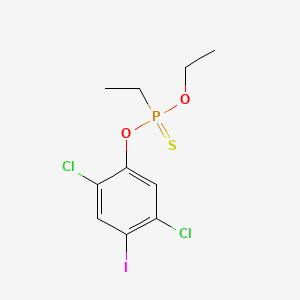

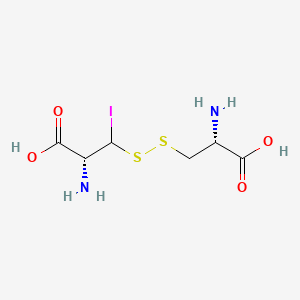

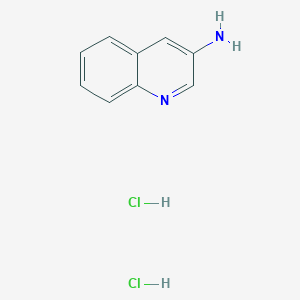
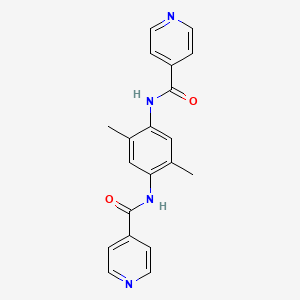
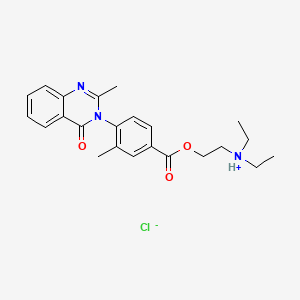
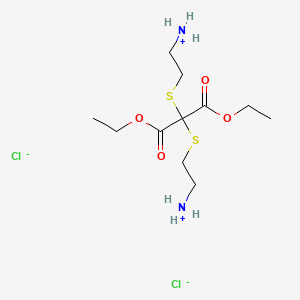
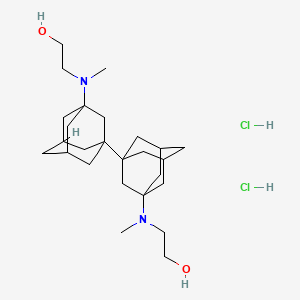
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)

